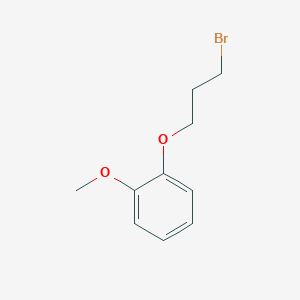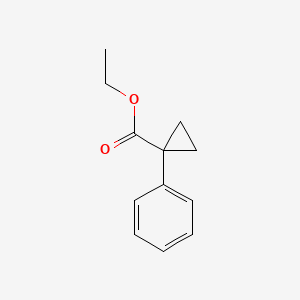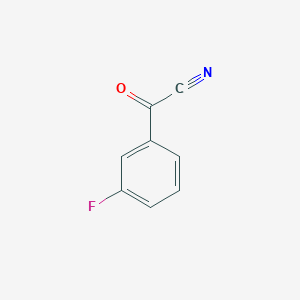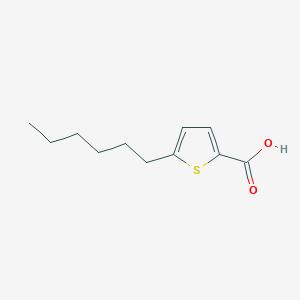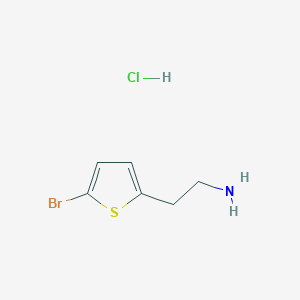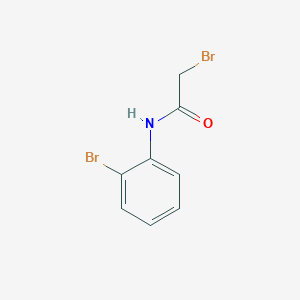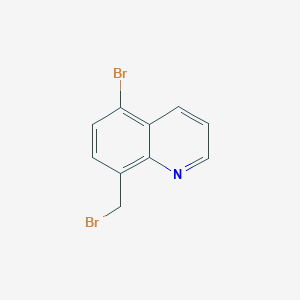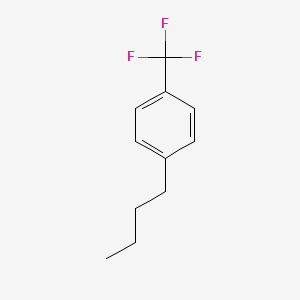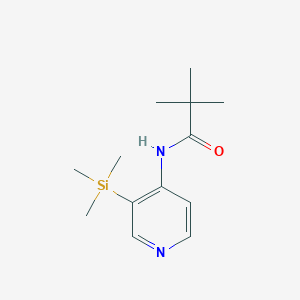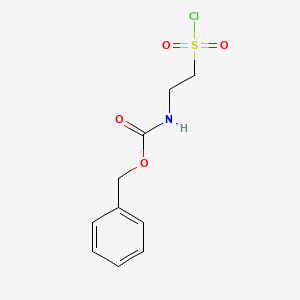
Benzyl-2-(Chlorsulfonyl)ethylcarbamate
Übersicht
Beschreibung
Benzyl 2-(chlorosulfonyl)ethylcarbamate, also known as BCSEC, is a powerful organic compound widely used as a reagent in chemical synthesis and in the study of biochemical and physiological processes. BCSEC is a derivative of ethyl carbamate, and is commonly used in the laboratory as a protecting group and in the synthesis of other compounds. BCSEC is a colorless, volatile, and highly reactive liquid, and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
C10H12ClNO4S C_{10}H_{12}ClNO_{4}S C10H12ClNO4S
und ein Molekulargewicht von 277,73 g/mol . Es hat verschiedene Anwendungen in der wissenschaftlichen Forschung, die ich im Folgenden im Detail beschreiben werde:Hemmung von Matrixmetalloproteinasen
Matrixmetalloproteinasen (MMPs) sind Enzyme, die eine entscheidende Rolle beim Umbau und der Reparatur von Gewebe spielen. Sie sind auch an pathologischen Prozessen wie der Tumormetastasierung beteiligt. Benzyl-2-(Chlorsulfonyl)ethylcarbamate wirkt als peptidomimetischer Inhibitor von MMPs und bietet möglicherweise einen therapeutischen Ansatz, um die Ausbreitung von Tumoren zu verhindern .
Peptidomimetische Forschung
Als Peptidomimetikum ahmt diese Verbindung die Struktur von Peptiden nach, was bei der Untersuchung von Protein-Protein-Interaktionen, der Enzyminhibition und der Entwicklung peptidbasierter Medikamente hilfreich sein kann. Seine hohe Affinität zu bestimmten Aminosäuresequenzen wie Arginin und Asparaginsäure macht es in diesem Bereich wertvoll .
Krebsforschung
Aufgrund seiner inhibitorischen Wirkungen auf MMPs wird this compound in der Krebsforschung eingesetzt, insbesondere um die Mechanismen der Invasion und Metastasierung von Krebszellen zu verstehen. Es hilft bei der Identifizierung potenzieller Ziele für die Krebstherapie .
Medikamentenentwicklung
Die Fähigkeit dieser Verbindung, Peptide nachzuahmen und bestimmte Enzyme zu hemmen, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Medikamente, die krankheitsrelevante Enzyme oder Signalwege selektiv anvisieren können .
Chemische Synthese
In der synthetischen Chemie kann this compound als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden. Seine reaktive Sulfonylgruppe ermöglicht weitere chemische Modifikationen .
Proteomik
In der Proteomik kann es verwendet werden, um die Proteinexpression und -funktion zu untersuchen, insbesondere im Kontext von Krankheitszuständen, bei denen die MMP-Aktivität dysreguliert ist. Es kann bei der Kartierung des Proteoms von krankem Gewebe helfen .
Biomarker-Entdeckung
Die Spezifität der Verbindung für bestimmte Aminosäuresequenzen kann bei der Entdeckung von Biomarkern für Krankheiten helfen, an denen MMPs beteiligt sind, wie z. B. verschiedene Formen von Krebs und Entzündungszuständen .
Pharmakokinetik und -dynamik
Schließlich kann this compound in pharmakokinetischen und pharmakodynamischen Studien verwendet werden, um zu verstehen, wie Medikamente im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden werden, sowie ihre biochemischen und physiologischen Wirkungen .
Wirkmechanismus
Target of Action
Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .
Mode of Action
BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.
Biochemical Pathways
By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .
Result of Action
The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.
Action Environment
The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .
Safety and Hazards
The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .
Biochemische Analyse
Biochemical Properties
Benzyl 2-(chlorosulfonyl)ethylcarbamate plays a significant role in biochemical reactions, primarily as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are involved in the breakdown of extracellular matrix components, which is crucial for processes such as tissue remodeling, inflammation, and tumor metastasis . The compound exhibits high affinity for the amino acid sequences of arginine and aspartic acid, which are present in the active sites of MMPs . By binding to these sites, Benzyl 2-(chlorosulfonyl)ethylcarbamate effectively inhibits the enzymatic activity, thereby modulating various biochemical pathways.
Cellular Effects
The effects of Benzyl 2-(chlorosulfonyl)ethylcarbamate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs by this compound can lead to reduced cell migration and invasion, which is particularly relevant in the context of cancer research . Additionally, Benzyl 2-(chlorosulfonyl)ethylcarbamate has been shown to affect the expression of genes involved in extracellular matrix production and degradation
Eigenschaften
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWUXOKRGDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532213 | |
| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52530-50-4 | |
| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
